tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride
Description
Properties
Molecular Formula |
C13H26ClN3O2 |
|---|---|
Molecular Weight |
291.82 g/mol |
IUPAC Name |
tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)15-10-4-6-16(7-5-10)11-8-14-9-11;/h10-11,14H,4-9H2,1-3H3,(H,15,17);1H |
InChI Key |
COEXQMFHHCPMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C13H26ClN3O2
- Molecular Weight: 291.82 g/mol
- IUPAC Name: tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate;hydrochloride
- Key Functional Groups: Carbamate, piperidine ring, azetidine ring, tert-butyl protecting group
- Salt Form: Hydrochloride, improving solubility and stability
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride typically involves the protection of amine functionalities with tert-butyl carbamate (Boc) groups, followed by selective functionalization of the piperidine and azetidine rings. The hydrochloride salt is formed in a final step to enhance compound stability and solubility.
Stepwise Synthetic Approach
Preparation of tert-butyl N-(4-piperidyl)carbamate Intermediate
- Starting from piperidine derivatives, the amino group at the 4-position is protected using tert-butyl carbamate reagents (Boc2O or equivalent) under basic conditions, commonly employing triethylamine or DIPEA as the base.
- Typical solvents include dichloromethane or DMF.
- Reaction conditions: Room temperature stirring for several hours to overnight.
- Purification is achieved by silica gel chromatography or reverse phase flash chromatography.
Formation of Hydrochloride Salt
Experimental Data and Reaction Conditions
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of piperidine | tert-Butyl carbamate reagent, triethylamine or DIPEA, dichloromethane or DMF, RT, 16 h | ~90% | Purification by silica gel or reverse phase chromatography |
| Reductive amination with azetidine-3-carbaldehyde | Sodium triacetoxyborohydride, DCE, RT, overnight | Crude product used directly | Followed by HCl treatment |
| Hydrochloride salt formation | 4 N HCl in 1,4-dioxane, RT, 5 h | Quantitative | Enhances solubility and stability |
Reaction Scheme Overview
Boc Protection:
Piperidin-4-amine + Boc2O + Base → tert-butyl N-(4-piperidyl)carbamateReductive Amination:
tert-butyl N-(4-piperidyl)carbamate + azetidine-3-carbaldehyde + NaBH(OAc)3 → tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate (free base)Salt Formation:
Free base + 4 N HCl in 1,4-dioxane → this compound
Research Discoveries and Optimization Notes
- Yield Optimization: Use of molecular sieves during reductive amination improves water removal, driving the reaction to completion.
- Purification: Reverse phase chromatography is preferred for high purity due to the compound’s polarity and salt form.
- Stability: Hydrochloride salt significantly enhances compound stability during storage and handling.
- Solubility: The hydrochloride form increases aqueous solubility, facilitating biological assays and formulation development.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Boc Protection Reagents | tert-Butyl carbamate reagent, DIPEA or triethylamine | Molar ratio: 1.1 equiv reagent, 2 equiv base |
| Solvent | Dichloromethane, DMF | 5-10 mL per 100 mg substrate |
| Temperature | Room temperature (20-25 °C) | Controlled to avoid side reactions |
| Reaction Time | 16-24 hours | Overnight stirring preferred |
| Reductive Amination Reagents | Sodium triacetoxyborohydride, azetidine-3-carbaldehyde | Molar ratio: 1 equiv aldehyde, 1.5-2 equiv reducing agent |
| Salt Formation | 4 N HCl in 1,4-dioxane | 1-2 equiv HCl, 4-5 hours stirring |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the unique structure of the azetidine and piperidine rings, which allows for specific binding and modulation of target molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₂₅ClN₃O₂ (based on structural analysis; CAS data in lists C₈H₁₆N₂O₂·HCl for a simpler analog).
- Molecular Weight : ~326–330 g/mol (exact value depends on substituents; see Table 1).
- CAS Registry : 217806-26-3 (for tert-butyl (azetidin-3-yl)carbamate hydrochloride, a closely related compound) .
- Storage : Requires protection from light and moisture, stored at room temperature under dry conditions .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting protease enzymes or kinase inhibitors .
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual-ring system (azetidine-piperidine) and Boc protection. Below is a detailed comparison with analogs:
Structural Analogues and Their Properties
Structural Insights :
- Ring Size: The target compound’s piperidine (6-membered) and azetidine (4-membered) combination offers conformational rigidity compared to monocyclic analogs like tert-butyl (azetidin-3-yl)carbamate hydrochloride .
Physicochemical and Application Comparison
Biological Activity
Introduction
Tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate; hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the realm of neurological disorders. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate
- Molecular Formula : C14H27N3O2
- CAS Number : 90478024
The compound is characterized by a tert-butyl group attached to a carbamate structure, which is linked to an azetidine and piperidine moiety. This design suggests potential interactions with various biological targets.
Cholinergic Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant cholinesterase inhibition. This activity is crucial for enhancing cholinergic neurotransmission, which can be beneficial in treating conditions such as Alzheimer's disease. The structure–activity relationship (SAR) studies have shown that modifications in the piperidine ring can enhance selectivity and potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. In vitro studies demonstrated that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegeneration. These effects are likely mediated through the modulation of inflammatory pathways and the inhibition of apoptosis .
Anti-inflammatory Properties
The compound's ability to inhibit the NLRP3 inflammasome has been highlighted in recent studies. By modulating this pathway, it can potentially reduce the release of pro-inflammatory cytokines such as IL-1β, which are implicated in various chronic inflammatory conditions .
In Vitro Studies
In a study assessing various piperidine derivatives, tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate was tested for its ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated a significant reduction in pyroptotic cell death and IL-1β release at concentrations as low as 10 µM .
| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Test Compound | 65 | 70 |
Alzheimer’s Disease Model
In a controlled study using transgenic mice models of Alzheimer's disease, administration of a related piperidine compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. The study suggested that cholinesterase inhibition and anti-inflammatory effects contributed to these outcomes .
Pain Management
Another case study explored the analgesic properties of piperidine derivatives. The administered compounds demonstrated significant pain relief in rodent models, indicating potential applications for managing neuropathic pain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
